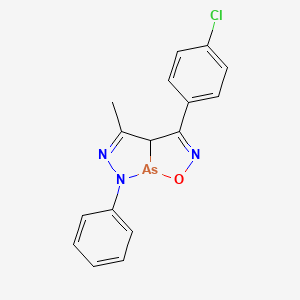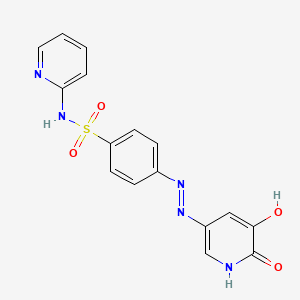
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole is a complex heterocyclic compound that features a unique arrangement of nitrogen, arsenic, and oxygen atoms within its structure
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole typically involves multi-step synthetic routes One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate This intermediate then undergoes cyclization with an arsenic-containing reagent under controlled conditions to form the diazarsolo ring system
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl rings, using reagents such as halogens or alkylating agents.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Chlorophenyl)-4-methyl-6-phenyl-3a,6-dihydro(1,2,3)diazarsolo(4,3-d)(1,2,5)oxazarsole include other heterocyclic compounds containing nitrogen, arsenic, and oxygen atoms. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
1,2,4-Triazoles: Known for their antimicrobial and anticancer activities.
Thiazoles: Used in various pharmaceutical applications due to their diverse biological activities.
Propriétés
Numéro CAS |
82201-27-2 |
|---|---|
Formule moléculaire |
C16H13AsClN3O |
Poids moléculaire |
373.67 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-methyl-6-phenyl-3aH-diazarsolo[4,3-d][1,2,5]oxazarsole |
InChI |
InChI=1S/C16H13AsClN3O/c1-11-15-16(12-7-9-13(18)10-8-12)20-22-17(15)21(19-11)14-5-3-2-4-6-14/h2-10,15H,1H3 |
Clé InChI |
FPARZLKSZNGDAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN([As]2C1C(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)



![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)

![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)

![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
